molecular formula C13H24O B073143 6,10-Dimethylundec-9-en-2-one CAS No. 1322-58-3

6,10-Dimethylundec-9-en-2-one

Cat. No.: B073143
CAS No.: 1322-58-3
M. Wt: 196.33 g/mol
InChI Key: HOXDFZBDPOCFGM-UHFFFAOYSA-N
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Description

6,10-Dimethylundec-9-en-2-one is an organic compound with the molecular formula C₁₃H₂₄O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its distinct sweet, floral, and balsamic odor, making it a valuable ingredient in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,10-Dimethylundec-9-en-2-one can be synthesized through several methods. One common method involves the hydrogenation of pseudo-ionone using colloidal palladium as a catalyst. This reaction, however, often results in a mixture of products . Another synthetic route starts with linalool, which is reacted with acetic anhydride and sodium ethoxide, followed by hydrogenation . Additionally, geraniol can be used as a starting material, which is converted to the acid chloride and then further processed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,10-Dimethylundec-9-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,10-Dimethylundec-9-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,10-Dimethylundec-9-en-2-one involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its distinct odor. At the molecular level, the compound binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell .

Comparison with Similar Compounds

  • Citronellylacetone
  • 3,4,5,6-Tetrahydropseudoionone
  • Dihydrogeranylacetone

Comparison: 6,10-Dimethylundec-9-en-2-one is unique due to its specific molecular structure, which imparts a distinct sweet, floral, and balsamic odor. While similar compounds like citronellylacetone and dihydrogeranylacetone also have pleasant scents, they differ in their molecular arrangements and resulting olfactory properties .

Properties

IUPAC Name

6,10-dimethylundec-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6,10-12H,5,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXDFZBDPOCFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,7,11-trimethyldodeca-1-yn-10-en-3-ol can easily be synthesized by halogenating citronellol, which is used as a perfume, with phosphorus trichloride or phosphorus tribromide, reacting the halogenation product with ethyl acetoacetate to form 6,10-dimethylundeca-9-en-2-one, and subjecting it to ethynylation in the same manner as described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key findings of the research paper regarding the catalytic reduction of 6,10-dimethylundec-9-en-2-one?

A1: The research paper "[Catalytic reduction of unsaturated ketones in a continuous reactor. II. Hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one on raney nickel]" [] investigates the hydrogenation of 6,10-dimethyl-3,5,9-undecatrien-2-one using Raney nickel as a catalyst in a continuous reactor. While the abstract doesn't provide specific results, the paper likely explores the reaction kinetics, selectivity towards specific products (like this compound), and the efficiency of the continuous process.

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